3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride
CAS No.: 1160260-00-3
Cat. No.: VC2919886
Molecular Formula: C16H14ClFO3
Molecular Weight: 308.73 g/mol
* For research use only. Not for human or veterinary use.
![3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride - 1160260-00-3](/images/structure/VC2919886.png)
Specification
CAS No. | 1160260-00-3 |
---|---|
Molecular Formula | C16H14ClFO3 |
Molecular Weight | 308.73 g/mol |
IUPAC Name | 3-ethoxy-4-[(2-fluorophenyl)methoxy]benzoyl chloride |
Standard InChI | InChI=1S/C16H14ClFO3/c1-2-20-15-9-11(16(17)19)7-8-14(15)21-10-12-5-3-4-6-13(12)18/h3-9H,2,10H2,1H3 |
Standard InChI Key | KHNYUFIGSIKARY-UHFFFAOYSA-N |
SMILES | CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=CC=C2F |
Canonical SMILES | CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=CC=C2F |
Introduction
Chemical Structure and Properties
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride belongs to a family of substituted benzoyl chlorides characterized by specific functional groups that modify its reactivity and applications. Understanding its structure is essential for appreciating its chemical behavior and potential uses.
Molecular Structure
The compound features several key structural elements:
-
A benzoyl chloride core structure (C₆H₄COCl)
-
An ethoxy group (-OCH₂CH₃) at the 3-position
-
A 2-fluorobenzyl ether group (-OCH₂C₆H₄F) at the 4-position
The presence of these substituents creates a unique electronic environment around the benzoyl chloride functional group, influencing its reactivity patterns and stability.
Physical and Chemical Properties
Based on the properties of similar compounds, we can infer the following characteristics for 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride:
Property | Expected Value | Notes |
---|---|---|
Molecular Formula | C₁₆H₁₄ClFO₃ | - |
Molecular Weight | Approximately 308.74 g/mol | Similar to related compounds |
Physical State | Crystalline solid | At room temperature and pressure |
Solubility | Limited solubility in water; Good solubility in organic solvents | Typical for benzoyl chlorides |
Reactivity | Highly reactive toward nucleophiles | Due to the acyl chloride group |
Stability | Moisture-sensitive | Hydrolyzes in the presence of water |
The 2-fluorobenzyl ether group likely contributes to distinct electronic effects compared to the 3- and 4-fluorobenzyl analogs, potentially influencing the compound's reactivity at the benzoyl chloride position.
Synthetic Methodology
The synthesis of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride typically involves multiple steps, with specific reaction conditions required to achieve optimal yields and purity.
General Synthetic Route
The typical synthesis pathway involves:
-
Starting with 3-ethoxy-4-hydroxybenzoic acid as the foundation
-
Etherification of the hydroxyl group using 2-fluorobenzyl bromide and a suitable base
-
Conversion of the carboxylic acid to the acyl chloride using thionyl chloride or oxalyl chloride
Detailed Synthetic Procedure
A representative synthetic procedure would involve the following steps:
Step 1: Preparation of 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid
-
Reaction of 3-ethoxy-4-hydroxybenzoic acid with 2-fluorobenzyl bromide
-
Use of potassium carbonate or similar base in acetone or DMF
-
Reaction conditions: 60-80°C for 8-12 hours
-
Purification by recrystallization or column chromatography
Step 2: Conversion to acyl chloride
-
Treatment of the intermediate acid with thionyl chloride (SOCl₂)
-
Use of catalytic DMF in dichloromethane or neat thionyl chloride
-
Reaction conditions: Reflux for 2-4 hours
-
Isolation by evaporation of excess reagents under reduced pressure
This synthetic approach requires careful handling due to the moisture sensitivity of both the reagents and the final product.
Chemical Reactivity
The chemical behavior of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride is dominated by its acyl chloride functionality, making it a versatile reagent for various transformations.
Nucleophilic Substitution Reactions
The compound readily undergoes nucleophilic substitution reactions at the carbonyl carbon:
-
With alcohols: Forms esters (R-OH → R-O-C(O)-Ar)
-
With amines: Forms amides (R-NH₂ → R-NH-C(O)-Ar)
-
With thiols: Forms thioesters (R-SH → R-S-C(O)-Ar)
These reactions typically proceed rapidly at room temperature or with mild heating, often requiring a base to neutralize the hydrogen chloride byproduct.
Hydrolysis
The acyl chloride group is susceptible to hydrolysis in aqueous conditions:
-
In water: Forms 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid
-
Rate of hydrolysis increases with pH
-
Reaction proceeds via nucleophilic attack by water at the carbonyl carbon
This sensitivity to moisture necessitates storage under anhydrous conditions and handling under inert atmospheres.
Applications in Organic Synthesis
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride serves as a valuable building block in the synthesis of complex molecules with diverse applications.
Pharmaceutical Intermediates
The compound's structure makes it suitable for the synthesis of pharmaceutical intermediates, particularly those requiring:
-
Selective acylation reactions
-
Introduction of the 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl moiety
-
Development of biologically active compounds targeting specific receptors
The ortho-fluorine position (2-position) in the benzyl group may offer unique binding interactions with biological targets compared to its meta (3-position) and para (4-position) isomers.
Material Science Applications
In material science, the compound can be utilized for:
-
Polymer synthesis through reaction with diols or diamines
-
Creation of specialty coatings with specific physical properties
-
Development of materials with unique optical or electronic characteristics
Comparative Analysis with Structural Analogs
Understanding the similarities and differences between 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride and its structural analogs provides valuable insights into its unique properties.
Isomeric Comparison
The table below compares the key features of fluorine position isomers:
Compound | Fluorine Position | Expected Reactivity | Notable Characteristics |
---|---|---|---|
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride | ortho (2-position) | Moderate | Potential steric effects near the ether linkage |
3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride | meta (3-position) | Similar to target compound | Balanced electronic effects |
3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride | para (4-position) | Similar to target compound | Maximum resonance effect of fluorine |
The ortho-fluorine position in the target compound likely creates distinct electronic and steric effects that influence its reactivity and potential applications.
Structure-Activity Relationships
The position of the fluorine atom affects several properties:
-
Electronic distribution: The ortho-fluorine creates a different electronic environment compared to meta or para positions
-
Steric considerations: The proximity of the fluorine to the ether linkage may influence molecular conformation
-
Hydrogen bonding capacity: The ortho-position may enable specific intramolecular interactions
-
Metabolic stability: Different positions may result in varied metabolic profiles in biological systems
Analytical Characterization
Proper characterization of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride is essential for confirming its structure and purity.
Spectroscopic Analysis
Key spectroscopic features expected for this compound include:
NMR Spectroscopy:
-
¹H NMR: Characteristic signals for aromatic protons (6.5-8.0 ppm), ethoxy group (1.2-1.5 ppm for CH₃ and 3.8-4.2 ppm for CH₂), and benzyl CH₂ (4.8-5.2 ppm)
-
¹³C NMR: Carbonyl carbon signal (165-170 ppm), aromatic carbons (110-160 ppm), and aliphatic carbons (10-70 ppm)
-
¹⁹F NMR: Signal in the range of -110 to -120 ppm, characteristic of fluorobenzene derivatives
IR Spectroscopy:
-
Strong C=O stretching band (1750-1800 cm⁻¹)
-
C-O stretching bands (1000-1300 cm⁻¹)
-
C-F stretching band (1000-1400 cm⁻¹)
Chromatographic Methods
Purification and analysis typically employ:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography (GC)
-
Thin-Layer Chromatography (TLC)
These methods allow for the assessment of purity and identification of potential impurities or byproducts.
Toxicological Considerations
Understanding the potential hazards associated with 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride is crucial for its safe handling and use.
Hazard Assessment
Based on the reactive nature of acyl chlorides and the presence of a fluorinated aromatic ring:
-
Corrosive to skin, eyes, and respiratory tract
-
Potential for skin sensitization
-
Moisture-sensitive, releasing HCl upon hydrolysis
-
Low environmental persistence due to rapid hydrolysis in aqueous environments
Current Research Directions
Contemporary research involving 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride and related compounds focuses on several promising areas.
Pharmaceutical Development
The compound's structural features make it valuable in:
-
Development of enzyme inhibitors
-
Creation of receptor modulators
-
Synthesis of prodrugs with specific release mechanisms
-
Structure-activity relationship studies for drug discovery
Materials Science Innovation
Ongoing research explores:
-
Creation of novel polymeric materials
-
Development of functionalized surfaces
-
Synthesis of specialty coatings with unique properties
-
Production of advanced materials for electronic applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume